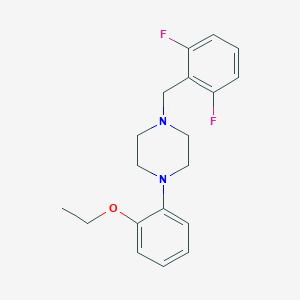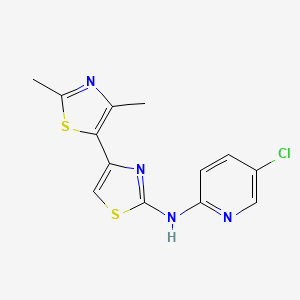
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and it has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to generate reactive oxygen species upon irradiation with light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to be non-toxic to normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one in lab experiments include its high purity and yield, its broad spectrum of antimicrobial activity, and its potential as a fluorescent probe and photosensitizer. However, its limitations include its relatively high cost, its potential toxicity upon irradiation with light, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Another direction is to develop new synthetic methods for the compound, which could improve its yield and reduce its cost. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential as a fluorescent probe and photosensitizer.
Méthodes De Synthèse
The synthesis of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3-chloro-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization. This method has been reported to yield the compound in high purity and yield.
Applications De Recherche Scientifique
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been the subject of scientific research due to its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. Moreover, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
3-chloro-4,8-dimethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-14-8-9-15(21-10-13-6-4-3-5-7-13)12(2)17(14)22-18(20)16(11)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWRAMFNAKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)

![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


